![molecular formula C8H7F3N2OS B2794399 3-Trifluoromethoxyphenylthiourea CAS No. 235101-42-5](/img/structure/B2794399.png)
3-Trifluoromethoxyphenylthiourea
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Overview
Description
3-Trifluoromethoxyphenylthiourea is a chemical compound with the molecular formula C8H7F3N2OS . It has an average mass of 220.215 Da and a monoisotopic mass of 220.028198 Da . The compound is also known by several other names, including 1-[3-(Trifluoromethyl)phenyl]thiourea .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a trifluoromethyl group and a thiourea group attached to a phenyl ring . Further analysis of the molecular structure would require more specific information or computational modeling .Physical And Chemical Properties Analysis
This compound has a density of 1.5±0.1 g/cm3, a boiling point of 264.6±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C . It also has an enthalpy of vaporization of 50.3±3.0 kJ/mol and a flash point of 113.8±30.1 °C .Scientific Research Applications
Synthesis and Catalysis
The trifluoromethylthio group is utilized in the synthesis of alpha-trifluoromethylthio carbonyl compounds, showcasing the importance of fluorine atoms in drug discovery for therapeutic profiles enhancement. Synthetic approaches to α-SCF3-substituted carbonyl compounds are highlighted, emphasizing radical, nucleophilic, and electrophilic trifluoromethylthiolating reagents for decorated trifluoromethylthio carbonyl derivatives. Catalytic methodologies and stereoselective methods for enantiomerically enriched molecules are also discussed, underscoring the potential application in medicinal chemistry (Rossi et al., 2018).
Electrophilic Reagents
The development of shelf-stable and highly reactive electrophilic trifluoromethylthiolating reagents, such as trifluoromethanesulfenates and N-trifluoromethylthiosaccharin, demonstrates their broad reactivity towards a wide range of nucleophiles. These reagents facilitate direct trifluoromethylthiolation, improving drug molecules' cell-membrane permeability and enhancing chemical and metabolic stability (Shao et al., 2015).
Photoredox Catalysis
Photoredox systems for catalytic fluoromethylation of carbon-carbon multiple bonds have been explored, with trifluoromethyl and difluoromethyl groups enhancing pharmaceuticals and agrochemicals. The development of new protocols for tri- and difluoromethylation, particularly through visible-light-induced single-electron-transfer processes, showcases the innovative strategies to generate corresponding fluoromethyl radicals (Koike & Akita, 2016).
Trifluoromethylthiolation of Aromatic Compounds
Trifluoromethylthiolation of arenes and heteroarenes via photoredox catalysis is pivotal in modern drug discovery, addressing challenges associated with enzymatic metabolism of drugs. The strategy allows for direct trifluoromethylation, enhancing efficacy, improving cellular membrane permeability, and increasing resistance towards oxidative metabolism (Nagib & MacMillan, 2011).
Mechanism of Action
Target of Action
The primary targets of 3-Trifluoromethoxyphenylthiourea are currently unknown. Understanding the biological mechanism of a compound is important for many reasons, including the identification of toxicity .
Mode of Action
It’s known that the mode of action usually refers to the functional or anatomical changes at a cellular level induced by exposure to a substance, whereas mechanism of action includes specific targets or pathways modulated by the compound .
Biochemical Pathways
The compound’s interaction with its targets could potentially affect various biochemical pathways, leading to downstream effects .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The compound’s interaction with its targets could lead to various cellular responses, depending on the nature of the targets and the biochemical pathways involved .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. These factors could include the physiological conditions of the organism (such as pH and temperature), the presence of other interacting molecules, and the specific cellular environment where the targets are located .
Biochemical Analysis
Biochemical Properties
It is known that thiourea derivatives, which include 3-Trifluoromethoxyphenylthiourea, can interact with various enzymes and proteins The nature of these interactions is complex and depends on the specific biochemical context
Cellular Effects
Some studies suggest that thiourea derivatives can have cytotoxic activity, affecting the function of various types of cells . They may influence cell signaling pathways, gene expression, and cellular metabolism. The specific effects of this compound on these processes are not yet clear.
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
There is currently no available information on how the effects of this compound vary with different dosages in animal models .
properties
IUPAC Name |
[3-(trifluoromethoxy)phenyl]thiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2OS/c9-8(10,11)14-6-3-1-2-5(4-6)13-7(12)15/h1-4H,(H3,12,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUKZFXJCTVTPSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)NC(=S)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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